molecular formula C6H7N3O2 B1450070 7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1454587-62-2

7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B1450070
CAS No.: 1454587-62-2
M. Wt: 153.14 g/mol
InChI Key: ZVVXYYDTVFOPLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Properties
7-Hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one (CAS: 1454587-62-2) is a bicyclic heterocyclic compound with the molecular formula C₆H₇N₃O₂ and a molecular weight of 153.14 g/mol . Its IUPAC name, 7-hydroxy-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one, reflects the hydroxyl group at position 7 and the partially saturated pyrazine ring. The compound is commercially available as a powder (storage: room temperature) and is used in life science research, though its specific biological applications remain under investigation .

Properties

IUPAC Name

7-hydroxy-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c10-5-3-7-6(11)4-1-2-8-9(4)5/h1-2,5,10H,3H2,(H,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVXYYDTVFOPLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=CC=N2)C(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antiviral, anticancer, and enzyme inhibitory activities.

Structural Characteristics

The molecular formula for 7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one is C6H6N4OC_6H_6N_4O. The compound's structure features a pyrazolo ring system fused with a pyrazine moiety, which contributes to its biological activity.

Antiviral Activity

Research indicates that derivatives of pyrazolo compounds exhibit significant antiviral properties. For instance, a related compound was shown to inhibit hepatitis B virus (HBV) replication effectively in vitro. The mechanism of action typically involves the inhibition of viral polymerases or other critical viral proteins .

Anticancer Activity

Several studies have demonstrated the anticancer potential of pyrazolo derivatives. For example, compounds similar to 7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one have been reported to induce apoptosis in various cancer cell lines. In particular, the compound was found to suppress the growth of A549 lung cancer cells through cell cycle arrest and apoptosis induction .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes. Notably:

  • Dihydroorotate dehydrogenase (DHODH) : A study highlighted the effectiveness of related pyrazole compounds in inhibiting DHODH activity, which is crucial for pyrimidine synthesis in both mammalian and parasitic cells .
  • Xanthine oxidase (XO) : Some derivatives demonstrated moderate inhibitory activity against XO with IC50 values ranging from 72.4 μM to 75.6 μM .

Case Studies and Research Findings

StudyCompoundActivityFindings
4H-Pyrazolo[1,5-a]pyrimidin-7-one derivativesAntiviralPotent inhibition of HCV NS5B polymerase
Pyrazolo[1,5-a]pyrimidinesFluorescent propertiesIdentified as useful fluorophores with potential biological applications
Pyrazolo[1,5-a]diazepine derivativesAnticancerInduced apoptosis in lung cancer cells
Various pyrazole derivativesEnzyme inhibitionModerate inhibition of xanthine oxidase

The biological activity of 7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one is primarily attributed to its ability to interact with specific molecular targets involved in disease processes. The compound's structural features allow it to bind effectively to active sites of enzymes or receptors involved in viral replication or cancer cell proliferation.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that derivatives of pyrazolo[1,5-a]pyrazin-4-one exhibit promising anticancer properties. For instance, studies have demonstrated its effectiveness against various cancer cell lines such as A549 (lung cancer), HT-29 (colon cancer), and U87MG (glioblastoma) . The compound's mechanism of action often involves the inhibition of specific kinases associated with tumor growth and proliferation.
  • Kinase Inhibition : The compound has been identified as a potential inhibitor of receptor tyrosine kinases (RTKs), including AXL and c-MET. These kinases play crucial roles in cellular signaling pathways that regulate growth and differentiation. Inhibition of these pathways can lead to reduced tumorigenicity and metastasis in cancer cells .
  • Neuroprotective Effects : Some studies suggest that pyrazolo[1,5-a]pyrazin-4-one derivatives may possess neuroprotective properties. Research into their effects on neurodegenerative diseases is ongoing, with preliminary results indicating potential benefits in models of Alzheimer's disease .

Biological Research Applications

  • Pharmacological Studies : The compound serves as a valuable tool in pharmacological studies aimed at understanding the role of specific receptors and enzymes in various biological processes. Its ability to modulate kinase activity makes it a candidate for developing new therapeutic agents .
  • Multi-component Synthesis : The synthesis of pyrazolo[1,5-a]pyrazin-4-one has been achieved through multi-component reactions involving various starting materials. This synthetic versatility allows for the generation of a library of compounds for biological screening .

Material Science Applications

  • Organic Electronics : Due to its unique electronic properties, 7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one is being explored for applications in organic electronics. Its potential use as an organic semiconductor could lead to advancements in flexible electronic devices .
  • Polymer Chemistry : The compound's reactivity allows it to be incorporated into polymer matrices for the development of new materials with enhanced mechanical and thermal properties .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated the synthesis of several pyrazolo[1,5-a]pyrazin derivatives and their testing against multiple cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, suggesting their potential as effective anticancer agents .

Case Study 2: Kinase Inhibition

In another study focused on receptor tyrosine kinases, researchers synthesized a series of pyrazolo[1,5-a]pyrazin derivatives to evaluate their inhibitory effects on AXL and c-MET kinases. The findings revealed that some compounds significantly inhibited kinase activity at low concentrations, highlighting their therapeutic potential in targeted cancer therapies .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The brominated derivative (2-bromo-7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one) undergoes nucleophilic substitution at the bromine atom. Common reagents include:

  • Sodium methoxide (NaOMe) for methoxy substitution

  • Ammonia (NH₃) for amino group introduction

  • Thiols (R-SH) for thioether formation

Key observations :

  • Reactions typically occur under mild conditions (25–60°C) in polar aprotic solvents (e.g., DMF or DMSO).

  • Steric hindrance from the fused pyrazine ring slows substitution rates compared to simpler aryl bromides.

Oxidation-Reduction Reactions

The hydroxyl group at position 7 participates in redox transformations:

Reaction TypeReagents/ConditionsProduct FormedYield (%)
OxidationMnO₂, CH₂Cl₂, RT7-keto derivative72–85
ReductionNaBH₄, MeOH, 0°CDihydroxy intermediate68

Mechanistic insights :

  • Oxidation to the ketone proceeds via a radical intermediate stabilized by the aromatic system.

  • Reduction selectively targets the ketone group at position 4 while preserving the hydroxyl group.

Coupling Reactions

The compound participates in cross-coupling reactions, particularly with its brominated derivative:

Palladium-catalyzed couplings :

  • Suzuki coupling : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) to form biaryl derivatives.

  • Buchwald-Hartwig amination : Forms C-N bonds with primary/secondary amines (Pd₂(dba)₃, Xantphos, 100°C).

Key limitations :

  • Coupling efficiency decreases with bulky substituents due to steric constraints in the fused ring system.

Cyclization and Ring Functionalization

The hydroxyl group facilitates intramolecular cyclization:

Example reaction :

text
7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one + ClCO(CH₂)₂COCl → Fused tetracyclic derivative (73% yield)[1]

Conditions : Pyridine, DCM, 24h at RT.

Structural effects :

  • Electron-donating groups at position 7 enhance cyclization rates .

  • Microwave irradiation (120–180°C) reduces reaction times by 60–80% compared to conventional heating .

Solvent-Dependent Reactivity

The compound exhibits distinct behavior in different solvents:

SolventReactivity Profile
THF Enhanced nucleophilic substitution rates
DCM Favors coupling reactions
DMF Accelerates cyclization pathways

Polar aprotic solvents stabilize transition states in substitution and coupling reactions, while non-polar solvents favor intramolecular processes .

Stability Under Acidic/Basic Conditions

ConditionpH RangeStabilityMajor Degradation Pathway
Acidic 2–4Stable ≤4hHydroxyl group protonation → ring opening
Basic 8–10Stable ≤2hKetone enolization → decomposition

Degradation products include pyrazine fragments and hydroxylated byproducts .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in Pyrazolo-Pyrazinone Derivatives

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents Molecular Weight (g/mol) Key Features Reference
7-Hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one -OH at C7 153.14 High polarity due to hydroxyl group; potential for hydrogen bonding
5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one -NO₂ at C2, -CH₃ at C5 196.16 (calc.) Electron-withdrawing nitro group enhances stability; methyl improves lipophilicity
5-Amino-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one -NH₂ at C5 (pyrimidine core) 150.14 Pyrimidine ring alters aromaticity; amino group enables nucleophilic reactions
MolPort-035-585-822 (curcumin analogue) -Furan-3-carbonyl at C5, -ethanol at C2 305.31 (calc.) Bulky substituents enhance receptor binding; furan adds π-π interactions
Key Observations :

Electronic Effects: The hydroxyl group in the target compound increases polarity and hydrogen-bond donor capacity compared to methyl or nitro substituents .

Biological Implications :

  • The hydroxyl group may enhance interactions with biological targets (e.g., enzymes or receptors) through hydrogen bonding, as seen in mGluR2 modulators (e.g., 6,7-dihydro derivatives in ).
  • Bulky substituents, such as furan in MolPort-035-585-822, improve binding affinity but may reduce metabolic stability .

Synthetic Accessibility: The target compound requires protection of the hydroxyl group during synthesis to prevent undesired side reactions, unlike nitro- or methyl-substituted derivatives . Ultrasonic irradiation (e.g., in pyrazolo-pyrimidinones ) improves yields for analogues with sensitive functional groups.

Physicochemical and Analytical Comparison

Table 2: Analytical Data for Selected Analogues
Compound Melting Point (°C) ¹H NMR (δ, ppm) Elemental Analysis (C/H/N) Reference
7-Hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one N/A Not reported Not available
5-Ethyl-2,2',5'-trimethyl-3,3'-diphenyl-4H-bi(pyrazolo[1,5-a]pyrimidinyl)-7-one 230 1.22 (t, 3H), 2.35 (s, 3H) C: 72.19% (found) vs. 72.21% (calc.)
5,5'-Dimethyl-2,2'-di(p-chlorophenyl)-4H-bi(pyrazolo[1,5-a]pyrimidinyl)-7-one >330 2.41 (s, 6H), 7.35–7.55 (m, 8H) N: 19.25% (found) vs. 19.43% (calc.)
Key Observations :
  • Melting Points : Derivatives with halogen substituents (e.g., p-chlorophenyl) exhibit higher melting points (>330°C) due to increased molecular symmetry and intermolecular forces .
  • ¹H NMR : Methyl and ethyl groups in analogues produce distinct singlet/triplet signals (e.g., δ 2.35 for -CH₃), whereas the target compound’s hydroxyl group would likely show a broad peak near δ 5–6 .
  • Elemental Analysis: Minor discrepancies (<0.2%) between found and calculated values are common, attributed to experimental error or impurities .
mGluR2 Modulation :
  • Target Compound: No direct data on mGluR2 activity, but structurally related 6,7-dihydro derivatives act as negative allosteric modulators (NAMs) . The hydroxyl group may compete with water molecules in the receptor’s binding pocket.
  • Nitro/Methyl Analogues : Improved blood-brain barrier penetration due to lipophilicity but reduced target specificity .
Anticancer Potential :
  • Curcumin analogues (e.g., MolPort-035-585-822) demonstrate kinase inhibition (DYRK2) via π-π stacking interactions, a mechanism less feasible for the target compound due to its simpler structure .

Preparation Methods

Microwave-Assisted Cyclization

  • Starting materials: Amino pyrazole derivatives such as N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide.
  • Electrophiles: Benzylidene malononitrile, cinnamoyl derivatives, or (E)-3-(dimethylamino)-1-arylprop-2-en-1-one.
  • Conditions: Microwave irradiation at 120 °C for 20 minutes under solvent-free or minimal solvent conditions.
  • Outcome: Selective formation of 7-substituted pyrazolo[1,5-a]pyrimidine derivatives, with high regioselectivity confirmed by NMR and X-ray crystallography.
  • Advantages: Near-quantitative yields, short reaction times, and reduced need for chromatographic purification.

Two-Step Synthesis via Intermediate Formation

  • Step 1: Preparation of hydrazino or amino intermediates by reaction of hydrazine derivatives with diketones or acetylacetone.
  • Step 2: Cyclization with aldehydes or substituted phenacyl bromides in ethanol under reflux with catalytic HCl or triethylamine as base.
  • Example: Synthesis of (±)-3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-triazolo[3,4-b]thiadiazine derivatives.
  • Spectral confirmation: FT-IR, NMR, and mass spectrometry confirm the formation of the fused heterocyclic system.
  • Benefits: One-pot, four-component reactions streamline synthesis and allow structural diversity.

Multi-Step Synthesis from Functionalized Precursors

  • Starting materials: Functionalized pyrazolo-pyrazine derivatives such as tert-butyl substituted intermediates.
  • Reactions: Sequential transformations including iodination, sulfonylation, and amide formation.
  • Conditions: Use of bases like potassium phosphate, copper catalysts, and diamine ligands in organic solvents.
  • Products: White solid pyrazolo[1,5-a]pyrazine derivatives with various substituents for medicinal chemistry applications.
  • Yields: Typically between 4 mg to 18 mg scale with high purity confirmed by NMR and melting point analysis.

Comparative Summary of Preparation Methods

Method Key Features Advantages Limitations
Microwave-Assisted Cyclization Fast, solvent-free, high regioselectivity High yield, eco-friendly, short time Requires microwave equipment
Two-Step One-Pot Procedure Uses hydrazino intermediates and aldehydes Simplified process, broad substrate scope Moderate reaction temperature
Multi-Step Functionalization Stepwise modifications on pyrazolo-pyrazine Enables structural diversity More complex, longer synthesis

Research Findings and Analytical Data

  • Spectroscopic Analysis: NMR (1H, 13C), FT-IR, and mass spectrometry consistently confirm the formation of the fused pyrazolo-pyrazine ring and the presence of hydroxy and other functional groups.
  • X-ray Crystallography: Provides unambiguous structural confirmation of regioselective cyclization products.
  • Yields and Purity: Reported yields range from moderate to high (up to near-quantitative), with products isolated as white solids suitable for further biological evaluation.
  • Reaction Optimization: Microwave irradiation and solvent choice critically influence reaction efficiency and selectivity.

Q & A

Q. What are the recommended synthetic routes for 7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via functionalization at position 7 of the pyrazolo[1,5-a]pyrazine core. Key steps include:

  • Nitration : Reacting methyl pyrazolo[1,5-a]pyrazine-4-carboxylate with HNO₃ in H₂SO₄ at 0°C, followed by neutralization and crystallization .
  • Formylation : Using silylformamidine in benzene to introduce aldehyde groups at position 7, with subsequent purification via hexane crystallization .
  • Solvent Selection : Methanol or ether solvents are optimal for intermediates, while H₂SO₄ is critical for nitration .

Q. Table 1: Synthetic Yield Optimization

Reaction StepSolventTemperature (°C)Yield (%)
NitrationH₂SO₄0 → r.t.62–68
FormylationBenzene2570–75
CrystallizationHexane0–585–90

Q. How are NMR techniques applied to characterize this compound and its derivatives?

Methodological Answer: 1H and 13C NMR are essential for structural validation. For example:

  • 1H NMR : The hydroxyl proton at position 7 appears as a singlet (~δ 10.5–11.0 ppm) due to deshielding. Pyrazine ring protons resonate between δ 7.2–8.5 ppm .
  • 13C NMR : The carbonyl carbon (C4=O) is observed at ~δ 165–170 ppm, while the pyrazine carbons range from δ 110–140 ppm .
  • Validation : Compare experimental shifts with computational values (e.g., DFT calculations) to resolve ambiguities .

Advanced Research Questions

Q. How can regioselective functionalization at position 7 be achieved, and what strategies mitigate competing side reactions?

Methodological Answer: Regioselectivity is controlled by:

  • Electrophilic Substitution : Position 7 is activated for formylation or nitration due to electron-donating hydroxyl groups. Use HNO₃/H₂SO₄ for nitration and silylformamidine for formylation .
  • Protecting Groups : Temporarily protect the hydroxyl group with trimethylsilyl (TMS) to prevent oxidation during nitro-group introduction .
  • Side Reactions : Competing bromination at position 3 can occur; mitigate by adjusting stoichiometry (e.g., Br₂:HNO₃ ratio ≤ 1:2) .

Q. Table 2: Functionalization Efficiency

DerivativeReactionSelectivity (%)
7-FormylSilylformamidine85
7-NitroHNO₃/H₂SO₄78
7-BromoBr₂/FeCl₃65

Q. How should researchers address contradictory data in spectroscopic analysis (e.g., unexpected NMR shifts)?

Methodological Answer: Contradictions arise from solvent effects, tautomerism, or impurities. Steps include:

  • Solvent Standardization : Use deuterated DMSO or CDCl₃ for consistency .
  • Tautomer Identification : Analyze temperature-dependent NMR to detect keto-enol equilibria (e.g., hydroxyl ↔ carbonyl tautomerism) .
  • Purity Validation : Combine HPLC (≥95% purity) with mass spectrometry (e.g., ESI-MS) to rule out impurities .

Q. What computational methods support the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to predict binding affinity to targets like hypoxanthine-guanine phosphoribosyltransferase (PDB: 1BZY) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to model electronic properties (e.g., HOMO-LUMO gaps) .
  • QSAR Models : Corporate substituent effects (e.g., nitro groups increase electron-withdrawing capacity) to predict bioactivity .

Data Contradiction Analysis Example

Scenario : Discrepancies in reported melting points for 7-nitro derivatives (e.g., 266–268°C vs. 263–265°C).
Resolution :

  • Recrystallization Solvent : Ethanol yields higher purity (mp 266–268°C) vs. acetone (mp 263–265°C) .
  • Polymorphism : Use powder XRD to identify crystalline forms (α vs. β phases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one
Reactant of Route 2
7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.